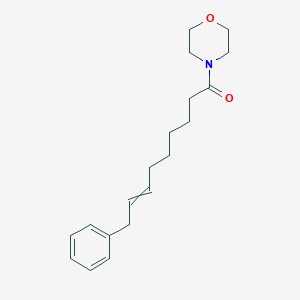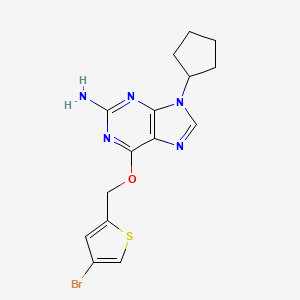
6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromothiophene moiety, a methoxy group, and a purine base, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine involves several steps. One common method includes the reaction of 4-bromothienylmethanol with 2-aminopurine-6-trimethylammonium chloride in the presence of sodium hydride and N,N-dimethylformamide (DMF) at 30°C for 2 hours . The reaction mixture is then extracted with ethyl acetate and water, followed by purification through recrystallization to obtain the desired product with a yield of approximately 69% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Sodium Hydride (NaH): Used as a base in the initial synthesis step.
N,N-Dimethylformamide (DMF): Solvent for the reaction.
Ethyl Acetate: Used for extraction and purification.
Organometallic Reagents: Utilized in substitution and coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The bromothiophene moiety and purine base allow it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-((4-Bromothiophen-2-yl)methoxy)-9H-purin-2-amine: A closely related compound with similar structural features.
3-(4-Bromothiophen-2-yl)-7-hydroxy-2H-chromen-2-one: Another compound with a bromothiophene moiety, known for its inhibitory activity against monoamine oxidase B (MAO-B).
Uniqueness
6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine is unique due to its combination of a bromothiophene moiety, a methoxy group, and a purine base
Eigenschaften
CAS-Nummer |
863772-00-3 |
|---|---|
Molekularformel |
C15H16BrN5OS |
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
6-[(4-bromothiophen-2-yl)methoxy]-9-cyclopentylpurin-2-amine |
InChI |
InChI=1S/C15H16BrN5OS/c16-9-5-11(23-7-9)6-22-14-12-13(19-15(17)20-14)21(8-18-12)10-3-1-2-4-10/h5,7-8,10H,1-4,6H2,(H2,17,19,20) |
InChI-Schlüssel |
ICPRDIBZPUOZDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C=NC3=C2N=C(N=C3OCC4=CC(=CS4)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


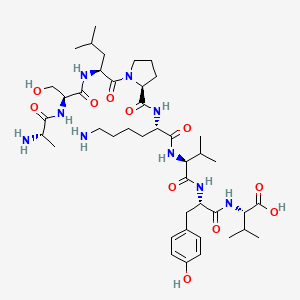
![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
![Phenol, 4-[3-(trifluoromethyl)nonyl]-](/img/structure/B12523917.png)
![4,5-Bis[5-methyl-2-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12523918.png)
![4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile](/img/structure/B12523923.png)
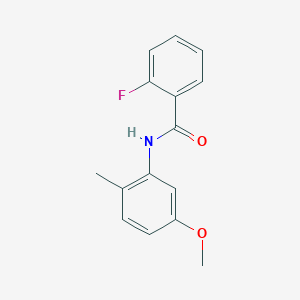
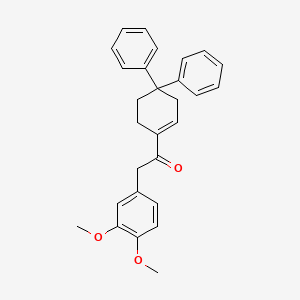
![1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide](/img/structure/B12523937.png)
![3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12523938.png)
![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)

